

# xCELLigence Data Calibration & Normalization: Technical Support Center

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the xCELLigence system. Here, you will find solutions to common issues encountered during data calibration and normalization to ensure the accuracy and reproducibility of your real-time cell analysis experiments.

#### Frequently Asked Questions (FAQs)

Q1: What is the difference between Cell Index (CI) and Normalized Cell Index (NCI)?

A1: The Cell Index (CI) is the primary measurement derived from the xCELLigence system, representing the relative change in electrical impedance caused by cells adhering to the microelectrodes on the E-Plate.[1][2] It is a dimensionless value that is influenced by cell number, morphology, and adhesion strength.[3] The Normalized Cell Index (NCI) is a transformation of the CI data where the CI at a specific time point is set to 1.[4][5] This allows for the comparison of the relative effects of different treatments across wells, independent of initial seeding variations.[3]

Q2: How do I choose the correct time point for normalization?

A2: The normalization time point should be chosen just before the addition of your treatment (e.g., a drug).[4][6] This establishes a baseline for each well, and subsequent changes in the NCI will reflect the treatment's effect relative to the state of the cells at that moment. The







xCELLigence software allows you to select this normalization time point from a drop-down menu.[6]

Q3: What does a Cell Index of zero indicate?

A3: A Cell Index of zero signifies that there are either no cells in the well or the cells are not adhered to the electrodes.[3] This is the expected reading for wells containing only media (background).

Q4: Can I compare raw Cell Index values between different experiments?

A4: Direct comparison of raw Cell Index values between experiments is not recommended due to potential variations in cell seeding density, passage number, and other experimental conditions. Normalizing the data to a pre-treatment time point within each experiment is the standard method for comparing results across different plates and experimental days.

Q5: What are acceptable levels of variation in Cell Index across replicate wells?

A5: With good cell culture and seeding technique, the variation in Cell Index across replicate wells of an E-Plate should typically be between 10-15%.[4] Higher variability can indicate issues with cell counting, pipetting, or cell sedimentation during seeding.[4]

## **Troubleshooting Guide**

# Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
High variability between replicate wells (>20% CV)	Inconsistent cell seeding due to poor pipetting technique or cell clumping.	Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting to dispense cells. Allow the plate to sit at room temperature for 30 minutes before placing it in the incubator to allow for even cell settling.[7][8]
"Edge effect" causing cells in outer wells to behave differently.	To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media. Avoid using the outer wells for critical experimental groups.[9]	
Negative Cell Index values	This can occur in migration/invasion assays where the baseline is measured before cells are added to the upper chamber.  [10] A negative value may indicate that the impedance in the lower chamber has decreased relative to the initial background measurement.	Ensure proper background measurement with media only. While negative values can be valid if the trend is consistent and logical within the experimental context, it is crucial to verify the experimental setup. An Agilent representative has suggested plating the underside of the top part of the invasion plate.[10]
Sudden spikes or drops in Cell Index	Air bubbles trapped on the electrodes.	Visually inspect the wells for bubbles. If present, gently tap the side of the plate to dislodge them.



Disturbance of the plate during the experiment (e.g., opening the incubator door frequently).	Minimize disturbances to the incubator. Plan your experiment to avoid unnecessary interruptions.	
Normalized Cell Index does not start at 1.0	The Cell Index at the chosen normalization time point was less than 0.001.	The RTCA software will set all NCI values to zero if the CI at normalization is below this threshold.[1] Ensure that cells have adhered and are generating a sufficient CI before adding treatment and normalizing.
Low Cell Index signal with highly adherent cells	The maximum Cell Index for even very adherent cells like astrocytes is typically in the range of 10-15.[4][5]	This may not be an issue but rather the upper limit of the system's detection for that cell type. Ensure that the cell seeding density is optimized for your specific cell line.

# **Experimental Protocols Protocol 1: Background Measurement and Calibration**

A critical first step for any xCELLigence experiment is to establish the background impedance.

- Add the same volume of cell culture media to each well of the E-Plate that will be used for seeding the cells (typically 50-100  $\mu$ L).[7][8]
- Place the E-Plate in the xCELLigence station inside the incubator and allow it to equilibrate for at least 30 minutes.[6]
- Initiate the "background measurement" step in the RTCA software.[11] This measures the impedance of the media alone and is used by the software to calculate the Cell Index.[2]

### **Protocol 2: Normalization of Cytotoxicity Assay Data**

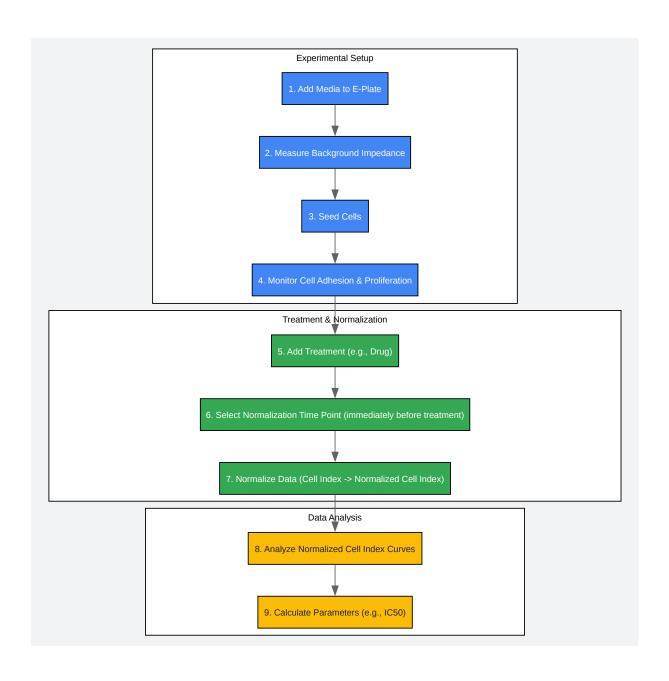


- Seed your target cells in an E-Plate and monitor their growth until they reach the desired confluency (e.g., logarithmic growth phase).
- Just prior to adding your cytotoxic compounds, select a time point in the RTCA software to normalize the data. This is typically done when the cell growth has stabilized.
- Add your compounds at various concentrations to the treatment wells. Include vehicle-only
  wells as a negative control.
- Continue monitoring the cells in the xCELLigence system.
- In the data analysis software, use the "normalize" function and select the time point immediately before compound addition.[6] This will set the Cell Index at that time point to 1 for all wells, allowing for direct comparison of the cytotoxic effects.

## **Data Normalization Workflow**

The following diagram illustrates the logical flow of data normalization in an xCELLigence experiment.





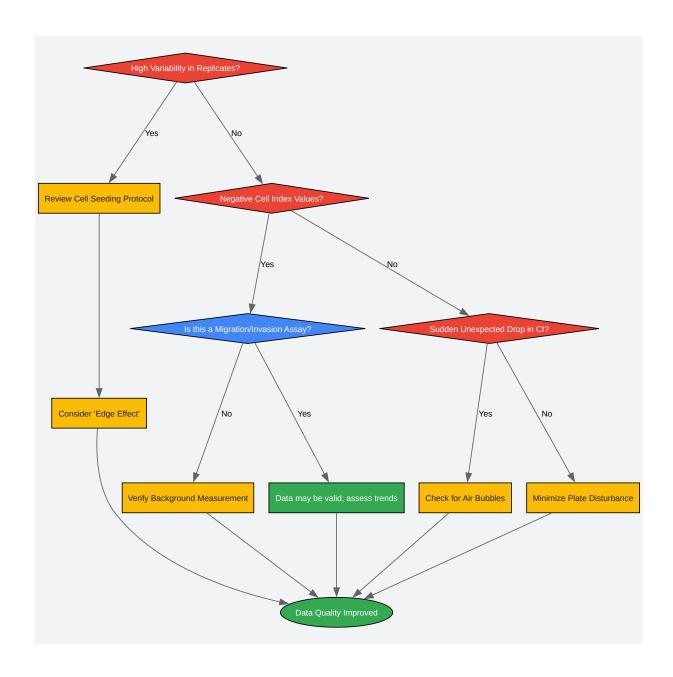
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Caption: Workflow for xCELLigence data normalization.

# **Troubleshooting Decision Tree**

Use this decision tree to diagnose and resolve common issues with xCELLigence data.





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Caption: Troubleshooting decision tree for xCELLigence data.



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